molecular formula C21H21N3O4 B1336567 L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- CAS No. 201852-70-2

L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-

Cat. No. B1336567
M. Wt: 379.4 g/mol
InChI Key: OXYDLMUFQZNZMD-KRWDZBQOSA-N
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Description

The compound "L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-" is related to a class of compounds that include dipeptidyl amides and esters of amino acids. These compounds are of interest due to their potential biological activities and their role in various biochemical processes. For instance, glycyl-L-phenylalanine derivatives have been studied for their role in intralysosomal hydrolysis and as substrates for enzymes like cathepsin C . Additionally, the continuous production of related compounds, such as N-(Benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester, has been achieved in biphasic systems, indicating the practicality of synthesizing such compounds on a larger scale .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including enzymatic methods in aqueous/organic biphasic systems to achieve high yields . The synthesis of dipeptidyl-sRNA, for example, uses N-hydroxysuccinimide ester of N-protected glycine, which selectively acylates the amino group of phenylalanine bound to sRNA . These methods highlight the specificity and efficiency required in the synthesis of such compounds, which may be applicable to the synthesis of "L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-".

Molecular Structure Analysis

The molecular structure of peptides related to "L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-" has been determined through crystallography. For instance, the structure of glycyl-glycyl-L-phenylalanine hydrochloride reveals a folded peptide backbone with specific torsion angles and a planar region from the N-terminal to the central carbon of phenylalanine . Similarly, the crystal structures of glycyl-L-phenylalanine derivatives with different sulfonate groups have been solved, showing nearly identical peptide and sulfonate conformations and extensive hydrogen bonding within hydrophilic regions .

Chemical Reactions Analysis

The chemical reactivity of related compounds involves their interaction with enzymes and potential effects on cellular structures. Glycyl-L-phenylalanine derivatives can induce changes in enzyme activities, such as the increase of free activity of cathepsin C and N-acetylglucosaminidase, and can potentially disrupt lysosomal membranes . These interactions are crucial for understanding the biological implications of these compounds and their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of specific functional groups. The solubility, stability, and reactivity of these compounds can vary significantly. For example, the stability of the protecting group on the amino acid during the synthesis of dipeptidyl-sRNA is critical for the integrity of the final product . The crystallographic data provide insights into the molecular packing and hydrogen bonding patterns, which are essential for understanding the compound's behavior in different environments .

Scientific Research Applications

1. Radiopharmaceutical Research

A study by Mundwiler et al. (2004) demonstrated the use of mixed ligand fac-tricarbonyl complexes, including N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, in radiopharmaceutical research. These complexes were used for labeling bioactive molecules containing a monodentate or a bidentate donor site, highlighting their potential in medical imaging and diagnostics (Mundwiler et al., 2004).

2. Crystallography Studies

Research on glycyl-L-phenylalanine derivatives, such as p-toluenesulfonate and p-bromobenzenesulfonate, has been conducted to understand their crystal structures. Veen and Low (1972) provided insights into the molecular packing and hydrogen bonding in these structures, contributing to the field of crystallography and molecular design (Veen & Low, 1972).

3. Advanced Glycation End-Products Research

Krause et al. (2004) explored the formation of advanced glycation end-products (AGEs) through the reaction of peptide Gly-Ala-Phe with α-dicarbonyl compounds. This study provides valuable insights into AGEs, which are significant in biological systems and food science (Krause et al., 2004).

4. Metabolism Studies in Bacteria

Research by Simmonds and Griffith (1962) on the metabolism of phenylalanine-containing peptide amides in Escherichia coli highlights the biological processing of these compounds in bacterial systems. This research aids in understanding bacterial growth and metabolism (Simmonds & Griffith, 1962).

5. Food Chemistry and Maillard Reaction Products

Adamiec et al. (2001) investigated the Strecker degradation products of phenylalanine and phenylglycine, which are relevant in food chemistry and the understanding of Maillard reaction products. This research contributes to the knowledge of flavor compounds and food processing (Adamiec et al., 2001).

6. Sugar Vanadate Esters Study

Rajak et al. (1999) studied carbohydrate binding to VO(3+), including L-amino acid Schiff bases as coligands. This research provides insights into the complex interactions between carbohydrates and metals, with implications for biochemistry and materials science (Rajak et al., 1999).

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDLMUFQZNZMD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426782
Record name L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-

CAS RN

201852-70-2
Record name L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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